molecular formula C14H18N2O B13863421 6-(Piperidin-1-YL)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 947191-39-1

6-(Piperidin-1-YL)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B13863421
CAS No.: 947191-39-1
M. Wt: 230.31 g/mol
InChI Key: YTUGKSPWSXYXIP-UHFFFAOYSA-N
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Description

6-(Piperidin-1-YL)-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic compound that features a piperidine ring attached to a dihydroisoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidin-1-YL)-3,4-dihydroisoquinolin-1(2H)-one typically involves the reaction of piperidine with a suitable isoquinoline derivative. One common method involves the cyclization of a precursor compound under specific conditions to form the desired product. For example, the reaction of a chloropyridine derivative with piperidine in the presence of a solvent like 1,4-dioxane can yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Piperidin-1-YL)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or the isoquinoline core.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the piperidine or isoquinoline rings.

Scientific Research Applications

6-(Piperidin-1-YL)-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Piperidin-1-YL)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can interact with specific binding sites, while the isoquinoline core may participate in various chemical reactions within biological systems. These interactions can modulate the activity of the target molecules, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Piperidin-1-YL)-3,4-dihydroisoquinolin-1(2H)-one is unique due to its specific combination of a piperidine ring and an isoquinoline core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

947191-39-1

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

6-piperidin-1-yl-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C14H18N2O/c17-14-13-5-4-12(10-11(13)6-7-15-14)16-8-2-1-3-9-16/h4-5,10H,1-3,6-9H2,(H,15,17)

InChI Key

YTUGKSPWSXYXIP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC3=C(C=C2)C(=O)NCC3

Origin of Product

United States

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